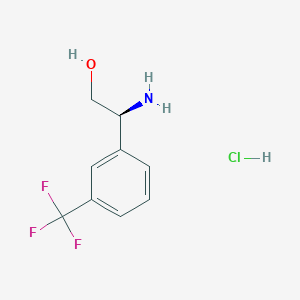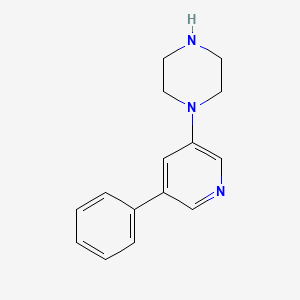
1-(5-Phenylpyridin-3-yl)piperazine
Vue d'ensemble
Description
1-(5-Phenylpyridin-3-yl)piperazine is a chemical compound with the molecular formula C15H17N3 and a molecular weight of 239.32 g/mol . It is a solid substance at room temperature . This compound has been the subject of much scientific research due to its potential applications in various fields of research and industry.
Synthesis Analysis
Recent methods for the synthesis of piperazine derivatives include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis . The ring formation reaction between (S, S)-N, N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines .Molecular Structure Analysis
The molecular structure of 1-(5-Phenylpyridin-3-yl)piperazine consists of a six-membered ring containing two opposing nitrogen atoms . The InChI code for this compound is 1S/C15H17N3/c1-2-4-13(5-3-1)14-10-15(12-17-11-14)18-8-6-16-7-9-18/h1-5,10-12,16H,6-9H2 .Physical And Chemical Properties Analysis
1-(5-Phenylpyridin-3-yl)piperazine is a solid substance at room temperature . It has a molecular weight of 239.32 g/mol . The compound should be stored at room temperature, protected from light .Applications De Recherche Scientifique
Antimicrobial and Antifungal Activities
A study demonstrated the synthesis of 1-(2-(4,5-dimethyl-2-phenyl-1H-imidazol-1-yl)ethyl)piperazine derivatives, showcasing significant antimicrobial and antifungal properties compared to standard drugs. This highlights the potential of piperazine derivatives in the development of new antibacterial and antifungal agents (Rajkumar, Kamaraj, & Krishnasamy, 2014).
Antidepressant and Antianxiety Properties
Another research effort focused on novel derivatives of 1-{[3-(furan-2-yl)-5-phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine, which were synthesized and evaluated for their antidepressant and antianxiety activities. The findings suggest these compounds could serve as a basis for developing new treatments for mental health disorders (Kumar et al., 2017).
Platelet Aggregation Inhibition
Piperazinyl glutamate pyridines have been identified as potent P2Y12 antagonists, showing excellent inhibition of platelet aggregation. This application is crucial for developing new therapeutics for thrombotic diseases, demonstrating the versatility of piperazine derivatives in cardiovascular research (Parlow et al., 2010).
Atypical Antipsychotic Agents
The synthesis and identification of (piperazin-1-yl-phenyl)-arylsulfonamides have shown high affinities for both 5-HT(2C) and 5-HT(6) receptors, presenting a novel series of atypical antipsychotic agents. These findings open new avenues for treating psychiatric disorders by targeting specific serotonin and dopamine receptor subtypes (Park et al., 2010).
Anticancer Activity
Research on 1,2,4-triazine derivatives bearing a piperazine amide moiety revealed potential anticancer activities against breast cancer cells. This underscores the importance of piperazine derivatives in oncology, particularly in developing novel chemotherapeutic agents (Yurttaş et al., 2014).
Crystal Structure Analysis
The crystal structure and Hirshfeld surface analysis of compounds related to 1-(5-Phenylpyridin-3-yl)piperazine have been studied, providing insights into the molecular interactions and stability of these compounds. Such analyses are fundamental in drug design and development, helping to predict the behavior of new compounds in biological systems (Ullah & Stoeckli-Evans, 2021).
Safety And Hazards
The safety information for 1-(5-Phenylpyridin-3-yl)piperazine includes several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Propriétés
IUPAC Name |
1-(5-phenylpyridin-3-yl)piperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3/c1-2-4-13(5-3-1)14-10-15(12-17-11-14)18-8-6-16-7-9-18/h1-5,10-12,16H,6-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTJLUZMSRMFBNA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CN=CC(=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301298138 | |
| Record name | 1-(5-Phenyl-3-pyridinyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301298138 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Phenylpyridin-3-yl)piperazine | |
CAS RN |
223794-97-6 | |
| Record name | 1-(5-Phenyl-3-pyridinyl)piperazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=223794-97-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(5-Phenyl-3-pyridinyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301298138 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



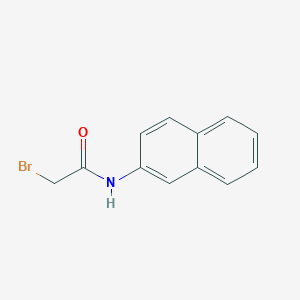

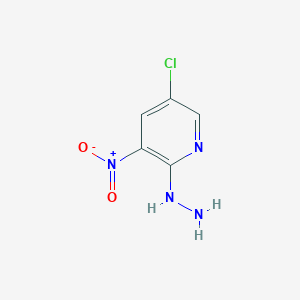
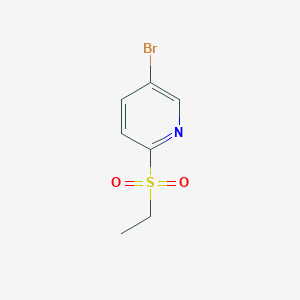
![5-Aminobicyclo[2.2.1]heptan-2-ol](/img/structure/B3117491.png)
![6-Aminobicyclo[2.2.1]heptan-2-ol](/img/structure/B3117496.png)
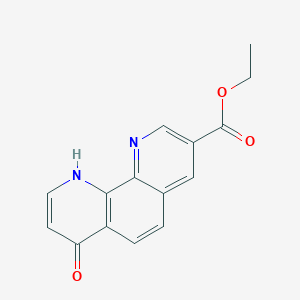
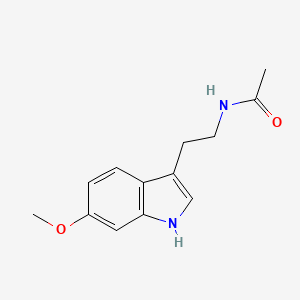
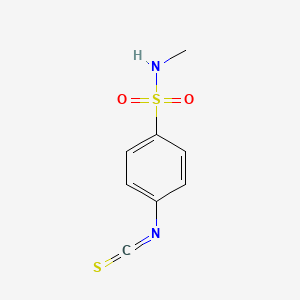
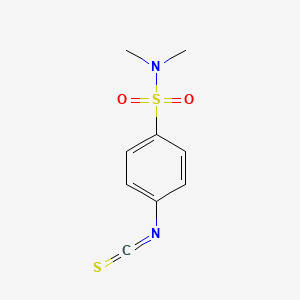
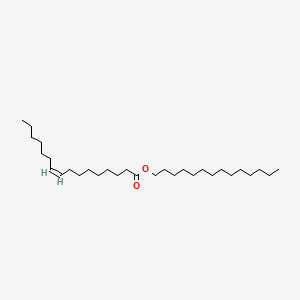
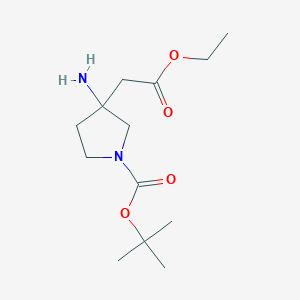
![Methyl 2-azabicyclo[2.2.1]heptane-5-carboxylate hydrochloride](/img/structure/B3117555.png)
